N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a cyanocyclohexyl group, a methyl group, and a prop-2-en-1-yloxyphenyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl intermediate. This intermediate can be synthesized through the reaction of cyclohexanone with cyanide sources under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanocyclohexyl derivatives and compounds with prop-2-en-1-yloxyphenyl groups. Examples include:
- N-(1-cyanocyclohexyl)acetamide
- N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide .
Uniqueness
N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide stands out due to its combination of functional groups, which confer unique reactivity and properties.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[methyl-[(4-prop-2-enoxyphenyl)methyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-4-14-26-19-10-8-18(9-11-19)15-23(2)16-20(25)24(3)21(17-22)12-6-5-7-13-21/h4,8-11H,1,5-7,12-16H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKIUSOEMRDWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OCC=C)CC(=O)N(C)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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